![molecular formula C11H19ClF2N2O B1415887 4,4-Difluoro-1-(piperidine-4-carbonyl)piperidine hydrochloride CAS No. 2243506-17-2](/img/structure/B1415887.png)
4,4-Difluoro-1-(piperidine-4-carbonyl)piperidine hydrochloride
Overview
Description
“4,4-Difluoro-1-(piperidine-4-carbonyl)piperidine hydrochloride” is a research chemical . It is also known by its IUPAC name, (4,4-difluoropiperidin-1-yl)(piperidin-4-yl)methanone hydrochloride .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H18F2N2O . The InChI code is 1S/C11H18F2N2O.ClH/c12-11(13)3-7-15(8-4-11)10(16)9-1-5-14-6-2-9;/h9,14H,1-8H2;1H .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 268.73 . It appears as a powder and should be stored at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Pathways and Yield Optimization : The synthesis of derivatives related to "4,4-Difluoro-1-(piperidine-4-carbonyl)piperidine hydrochloride" involves starting from readily available materials like piperidine-4-carboxylic acid and ethyl carbonochloridate. The process includes steps such as amidation, Friedel-Crafts acylation, and hydration, leading to reasonable overall yields, exemplified by the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride with a yield of 62.4% (Zheng Rui, 2010).
Crystal and Molecular Structure : The crystal and molecular structure of related compounds, such as 4-piperidinecarboxylic acid hydrochloride, has been characterized using techniques like single crystal X-ray diffraction and FTIR spectroscopy. These studies provide insights into the compound's orthorhombic crystal structure, hydrogen bonding interactions, and the conformation of the piperidine ring (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).
Functional Group Modification : Research has shown the successful synthesis of 3-alkoxy-4,4-difluoropiperidines by deoxofluorination of 3-alkoxy-4-piperidinones, demonstrating the compound's versatility as a building block in pharmaceutical and agrochemical chemistry (Riccardo Surmont et al., 2009).
Application in Material Science
- Structural Studies and Theoretical Calculations : The title compound and its derivatives have been the subject of extensive structural, thermal, and optical studies, along with theoretical calculations to confirm their conformation and stability. These studies involve spectroscopic techniques and X-ray diffraction analysis to elucidate the molecular geometry and intermolecular interactions, which are crucial for material science applications (C. S. Karthik et al., 2021).
Pharmacological Synthesis
- Anticancer Agent Synthesis : Novel classes of cytotoxic and anticancer agents have been synthesized, highlighting the utility of piperidine derivatives in the development of new therapeutic compounds. The structural modifications and synthesis of specific piperidine derivatives have demonstrated significant cytotoxicity towards various cancer cell lines, underscoring the potential of "this compound" derivatives in medicinal chemistry (J. Dimmock et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-piperidin-4-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O.ClH/c12-11(13)3-7-15(8-4-11)10(16)9-1-5-14-6-2-9;/h9,14H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOUMYNPCRUHDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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